SI-2

Description

Structure

3D Structure

Properties

IUPAC Name |

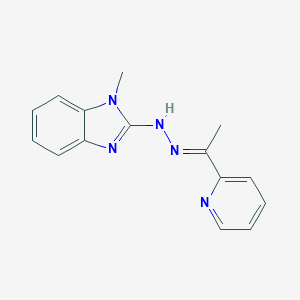

1-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19)/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNNXERNBPXXNLK-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Amorphous Silicon Dioxide

For Researchers, Scientists, and Drug Development Professionals

Amorphous silicon dioxide (a-SiO₂), a non-crystalline form of silica, is a material of significant interest across various scientific disciplines, including materials science, geology, and pharmacology. Its unique chemical properties, particularly at the nanoscale, have positioned it as a versatile component in applications ranging from industrial catalysis to advanced drug delivery systems. This guide provides a comprehensive overview of the key chemical characteristics of amorphous silicon dioxide, details the experimental protocols for their determination, and visually represents its interactions with biological systems.

Core Chemical Properties

The chemical behavior of amorphous silicon dioxide is largely dictated by its disordered structure and the chemistry of its surface. Unlike its crystalline counterparts, the lack of a long-range ordered lattice in a-SiO₂ results in a higher surface area and a greater abundance of reactive surface sites.

Surface Chemistry: The Role of Silanol Groups

The surface of amorphous silicon dioxide is typically terminated by silanol groups (Si-OH) and siloxane bridges (Si-O-Si). The presence and density of these silanol groups are critical in determining the material's hydrophilicity, reactivity, and its potential for surface functionalization. The density of silanol groups can be influenced by the synthesis method and subsequent thermal treatment.[1][2] For a fully hydroxylated surface, the silanol group density is a well-established physicochemical constant.[3]

Point of Zero Charge (PZC)

The point of zero charge (PZC) is the pH at which the net surface charge of amorphous silica is zero. This property is fundamental to understanding its colloidal stability, interaction with ions, and its behavior in biological environments. At pH values below the PZC, the surface is positively charged, while at pH values above the PZC, it becomes negatively charged. The PZC of silica is typically in the acidic range.[4][5]

Solubility and Dissolution Kinetics

The solubility of amorphous silicon dioxide is significantly higher than that of crystalline forms like quartz.[6] Its dissolution is influenced by factors such as temperature, pH, and the presence of salts. In aqueous solutions, silica dissolves to form silicic acid (H₄SiO₄). The rate of dissolution is a critical parameter in applications such as drug delivery, where controlled release is desired, and in understanding the biocompatibility and environmental fate of silica nanoparticles. The dissolution kinetics can be described by rate constants that are dependent on environmental conditions.[7][8][9][10][11]

Quantitative Chemical Properties

The following table summarizes key quantitative chemical properties of amorphous silicon dioxide, compiled from various scientific sources.

| Property | Value | Conditions/Notes |

| Silanol Group Density (αOH) | 4.6 - 4.9 OH groups/nm² | For a fully hydroxylated surface.[3] |

| 2.0 - 2.9 OH groups/nm² | Intermediate densities achievable through thermal treatment.[1] | |

| 1.71 - 2.38 OH groups/nm² | On E-glass surfaces.[4] | |

| Point of Zero Charge (PZC) | pH 1.5 - 3.0 | For synthetic quartz in 0.01–0.7 M NaCl.[12] The PZC of amorphous silica is generally assumed to be around pH 2.0.[5] |

| Solubility in Water | Increases with temperature, peaking around 340 °C.[6] | Amorphous silica is three to four times more soluble than quartz.[6] |

| log C = -731/T + 4.52 | Equation for solubility (C in mg/kg) at the vapor pressure of the solution from 0 to 250 °C, where T is the absolute temperature.[13] | |

| ~1230 ppm | At 250 °C.[14] | |

| ~350 ppm | At 92 °C.[14] | |

| Dissolution Rate Constant (k+) | log k+ = 0.82191 - 3892.3/T(K) | Arrhenius expression for dissolution in 'pure' water from 25°C to 250°C.[11] |

| 10⁻⁸ - 10⁻⁷ mol·m⁻²·s⁻¹ | At around 310 K in highly alkaline solution ([NaOH] = 10⁻¹ mol·dm⁻³).[7] | |

| Activation Energy for Dissolution | 74.5 ± 1.4 kJ/mol | Apparent activation energy for dissolution in 'pure' water.[11] |

| 77 - 88 kJ·mol⁻¹ | In highly alkaline solution.[7] | |

| 76.4 - 81.9 kJ/mol | In deionized water.[11] |

Experimental Protocols

Accurate characterization of the chemical properties of amorphous silicon dioxide relies on well-defined experimental protocols. Below are methodologies for determining key parameters.

Determination of Point of Zero Charge (PZC) by the pH Drift Method

This method identifies the pH at which the material's surface has a net neutral charge.

Materials:

-

Amorphous silicon dioxide sample

-

0.01 M NaCl solution (or other indifferent electrolyte)

-

0.1 M HCl and 0.1 M NaOH solutions for pH adjustment

-

pH meter

-

Shaker or stirrer

-

Conical flasks or beakers

Procedure:

-

Prepare a series of conical flasks, each containing a fixed volume (e.g., 50 mL) of the 0.01 M NaCl solution.

-

Adjust the initial pH of the solutions in each flask to a range of values (e.g., from pH 2 to pH 12) using the HCl and NaOH solutions. Record these initial pH values (pHi).

-

Add a precise amount of the amorphous silicon dioxide sample (e.g., 0.1 g) to each flask.

-

Seal the flasks and agitate them for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, measure the final pH of the supernatant in each flask (pHf).

-

Plot ΔpH (pHi - pHf) against pHi. The point where the curve intersects the x-axis (i.e., where ΔpH = 0) is the PZC.[15][16][17][18][19]

Determination of Silanol Group Density by Thermogravimetric Analysis (TGA)

TGA can be used to quantify the surface hydroxyl groups by measuring the mass loss due to dehydroxylation upon heating.

Materials:

-

Amorphous silicon dioxide sample

-

Thermogravimetric analyzer

Procedure:

-

Pre-treat the sample to remove physically adsorbed water. This is typically done by heating the sample in the TGA furnace to a temperature just above 100°C (e.g., 110-150°C) under an inert atmosphere (e.g., nitrogen) and holding it until a constant weight is achieved.

-

After the removal of physisorbed water, heat the sample to a higher temperature (e.g., 1000°C) at a controlled heating rate (e.g., 10°C/min).

-

The mass loss observed between approximately 200°C and 1000°C is attributed to the condensation of silanol groups (2 Si-OH → Si-O-Si + H₂O).

-

The number of silanol groups can be calculated from the mass loss corresponding to water, the molar mass of water, and the specific surface area of the sample (determined, for example, by the BET method).[20][21][22]

Measurement of Dissolution Kinetics

This protocol outlines a general procedure for studying the rate at which amorphous silica dissolves in a specific medium.

Materials:

-

Amorphous silicon dioxide sample

-

Dissolution medium (e.g., simulated body fluid, buffer solution)

-

Reaction vessel with temperature control and stirring

-

Syringes and filters (e.g., 0.22 µm) for sample withdrawal

-

Analytical instrument for quantifying dissolved silica (e.g., ICP-OES or a colorimetric method like the molybdenum blue method)

Procedure:

-

Add a known volume of the pre-heated dissolution medium to the reaction vessel and allow it to equilibrate at the desired temperature.

-

Introduce a precisely weighed amount of the amorphous silicon dioxide sample into the vessel and start stirring to ensure a well-mixed suspension.

-

At regular time intervals, withdraw an aliquot of the suspension using a syringe.

-

Immediately filter the aliquot to separate the solid silica from the dissolved species.

-

Analyze the filtrate for its silica concentration using a suitable analytical technique.

-

Plot the concentration of dissolved silica as a function of time to determine the dissolution rate. The initial slope of this curve often provides the initial dissolution rate.[8]

Interaction with Biological Systems: Signaling Pathways

Amorphous silica nanoparticles (NPs) are known to interact with various biological systems, including inducing cellular responses through the activation of specific signaling pathways. Understanding these interactions is crucial for assessing their biocompatibility and for their rational design in drug delivery applications.

MAPK and TNF Signaling Pathways

Studies have shown that exposure of cells to amorphous silica nanoparticles can lead to the upregulation of genes involved in the Mitogen-Activated Protein Kinase (MAPK) and Tumor Necrosis Factor (TNF) signaling pathways.[23][24] These pathways are central to cellular processes such as inflammation, stress response, and apoptosis. The activation of these pathways can be a key mechanism underlying the cellular response to silica nanoparticles.[25][26][27]

Caption: Interaction of amorphous silica nanoparticles with cellular signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Signaling

Amorphous silica particles have also been shown to interfere with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[28] This can occur through ligand-independent activation of the receptor, leading to downstream signaling events that can influence cell proliferation and other cellular functions.

Caption: Ligand-independent activation of the EGFR signaling pathway by amorphous silica nanoparticles.

Conclusion

The chemical properties of amorphous silicon dioxide are multifaceted and play a pivotal role in its functionality and interaction with its environment. A thorough understanding of its surface chemistry, charge characteristics, and dissolution behavior is paramount for its effective utilization in research and development, particularly in the fields of drug delivery and biomaterials. The provided experimental protocols offer a foundation for the accurate characterization of these properties, while the signaling pathway diagrams provide a visual framework for understanding its biological interactions. This in-depth guide serves as a valuable resource for scientists and professionals seeking to harness the unique chemical attributes of amorphous silicon dioxide.

References

- 1. Surface chemical heterogeneity modulates silica surface hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. psec.uchicago.edu [psec.uchicago.edu]

- 4. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 5. markpyman.com [markpyman.com]

- 6. Silicon dioxide - Wikipedia [en.wikipedia.org]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pnas.org [pnas.org]

- 10. par.nsf.gov [par.nsf.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. minsocam.org [minsocam.org]

- 14. usgs.gov [usgs.gov]

- 15. google.com [google.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. scribd.com [scribd.com]

- 19. worldscientific.com [worldscientific.com]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Signaling Pathways Regulated by Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Amorphous silica nanoparticles trigger vascular endothelial cell injury through apoptosis and autophagy via reactive oxygen species-mediated MAPK/Bcl-2 and PI3K/Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Silica nanoparticles induce oxidative stress, inflammation, and endothelial dysfunction in vitro via activation of the MAPK/Nrf2 pathway and nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Magnetic Nanoparticles as Mediators of Ligand-Free Activation of EGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and characterization of mesoporous silica nanoparticles

An In-depth Technical Guide on the Synthesis and Characterization of Mesoporous Silica Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the (MSNs), materials that have garnered significant attention for their potential in drug delivery and other biomedical applications. Their high surface area, tunable pore size, and biocompatibility make them ideal candidates for carrying therapeutic payloads. This document details common synthesis methodologies, characterization techniques, and the impact of these nanoparticles on cellular signaling pathways.

Synthesis of Mesoporous Silica Nanoparticles

The synthesis of MSNs can be broadly categorized into templated and non-templated methods. The most prevalent methods, the Stöber method and sol-gel processes, utilize surfactants as templates to create the characteristic mesoporous structure.

Modified Stöber Method

The Stöber method is a widely used sol-gel approach for synthesizing monodisperse spherical silica nanoparticles.[1][2] It involves the hydrolysis and condensation of a silica precursor, typically tetraethyl orthosilicate (TEOS), in an alcohol/water mixture with ammonia as a catalyst.[1][3] To create mesoporosity, a surfactant template, such as cetyltrimethylammonium bromide (CTAB), is introduced.

1.1.1. Experimental Protocol

A typical synthesis protocol for MSNs using a modified Stöber method is as follows:

-

Preparation of the reaction mixture: In a flask, dissolve a specific amount of CTAB in a mixture of deionized water and ethanol under vigorous stirring.

-

Addition of catalyst: Add ammonium hydroxide solution to the mixture and continue stirring.

-

Addition of silica precursor: Add TEOS dropwise to the solution while maintaining vigorous stirring.

-

Reaction: Allow the reaction to proceed for a set amount of time (typically several hours) at a controlled temperature. A white precipitate of as-synthesized MSNs will form.

-

Particle recovery: Collect the particles by centrifugation or filtration and wash them with deionized water and ethanol to remove residual reactants.

-

Template removal: Remove the surfactant template by either calcination (heating at high temperatures, e.g., 550 °C) or solvent extraction to open the mesopores.

1.1.2. Quantitative Data

The following table summarizes representative quantitative data for MSNs synthesized via the modified Stöber method, highlighting the influence of synthesis parameters on the final particle properties.

| TEOS (mL) | CTAB (g) | NH4OH (mL) | Ethanol (mL) | Temp (°C) | Particle Size (nm) | Pore Size (nm) | Surface Area (m²/g) | Zeta Potential (mV) | Reference |

| 5.6 | 1.0 | 9.8 | 73.8 | RT | 460 | N/A | N/A | N/A | [2] |

| 0.9 | 0.2 | 0.6 | 40 | 80 | 150 | 2.7 | 980 | -25 | [4] |

| 2.5 | 0.5 | 3.0 | 100 | 60 | 100-200 | 3.1 | 1100 | -30 | [5] |

Sol-Gel Process

The sol-gel process is a versatile method for producing a variety of inorganic and organic-inorganic hybrid materials.[6][7][8] In the context of MSN synthesis, it involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.[6][7] Similar to the Stöber method, a surfactant template is used to direct the formation of mesopores.

1.2.1. Experimental Protocol

A general protocol for the sol-gel synthesis of MSNs is as follows:

-

Template dissolution: Dissolve the surfactant (e.g., CTAB) in a basic aqueous solution (e.g., NaOH solution) with stirring at an elevated temperature (e.g., 80 °C).

-

Silica precursor addition: Add the silica precursor (e.g., TEOS) to the surfactant solution and maintain stirring for a specified duration (e.g., 2 hours).

-

Hydrothermal treatment (optional): The resulting gel can be subjected to hydrothermal treatment in an autoclave to improve the ordering of the mesopores.

-

Product recovery and washing: Filter the solid product and wash it extensively with deionized water and ethanol.

-

Template removal: Dry the product and remove the surfactant template via calcination or solvent extraction.

1.2.2. Quantitative Data

The following table presents typical quantitative data for MSNs synthesized using the sol-gel method.

| TEOS (mL) | CTAB (g) | NaOH (mL, 2N) | Water (mL) | Temp (°C) | Particle Size (nm) | Pore Size (nm) | Surface Area (m²/g) | Reference |

| 8.417 | 0.617 | 2.726 | 150 | 80 | 155.3 | N/A | 1229.4 | [4] |

| 20 | N/A | pH 2 (HCl) | 100 (with 100mL EtOH) | 70 | 50 | N/A | 111.04 | [9] |

| 10 | N/A | pH 2 (HCl) | 80 | 180 (hydrothermal) | 15 | N/A | 538.72 | [9] |

| Varies | 0.3 | Varies | 45 | RT | 600-700 | 2.5-2.8 | 585 | [10] |

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of mesoporous silica nanoparticles.

Characterization of Mesoporous Silica Nanoparticles

Thorough characterization is crucial to ensure that the synthesized MSNs possess the desired physicochemical properties for their intended application. Key characterization techniques include Transmission Electron Microscopy (TEM), Brunauer-Emmett-Teller (BET) analysis, and Dynamic Light Scattering (DLS).

Transmission Electron Microscopy (TEM)

TEM is a powerful technique for visualizing the morphology, size, and internal structure of nanoparticles at high resolution.[10][11][12]

2.1.1. Experimental Protocol

A standard protocol for preparing and analyzing MSN samples by TEM is as follows:

-

Sample dispersion: Disperse a small amount of the MSN powder in a suitable solvent (e.g., ethanol or water) and sonicate the suspension to break up agglomerates.[12][13]

-

Grid preparation: Place a drop of the nanoparticle suspension onto a TEM grid (e.g., carbon-coated copper grid).[14]

-

Drying: Allow the solvent to evaporate completely, leaving the nanoparticles deposited on the grid.

-

Imaging: Introduce the grid into the TEM and acquire images at various magnifications to observe the particle size, shape, and mesoporous structure.

Brunauer-Emmett-Teller (BET) Analysis

The BET method is used to determine the specific surface area, pore volume, and pore size distribution of porous materials by measuring the adsorption and desorption of an inert gas (typically nitrogen) at cryogenic temperatures.[1][5][15][16]

2.2.1. Experimental Protocol

The general procedure for BET analysis is as follows:

-

Degassing: Degas the MSN sample under vacuum at an elevated temperature to remove any adsorbed contaminants from the surface.

-

Analysis: Place the degassed sample in the analysis port of the instrument and cool it to liquid nitrogen temperature (77 K).

-

Adsorption/Desorption: Introduce controlled amounts of nitrogen gas to the sample and measure the amount of gas adsorbed at various relative pressures. Then, gradually decrease the pressure to measure the amount of gas desorbed.

-

Data analysis: Plot the amount of gas adsorbed versus the relative pressure to generate an adsorption-desorption isotherm. The BET equation is then applied to the linear portion of the isotherm to calculate the specific surface area. Pore size distribution is typically calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) method.[17]

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic size distribution and zeta potential of nanoparticles suspended in a liquid.[18] The hydrodynamic diameter is the size of a hypothetical sphere that diffuses at the same rate as the particle being measured.[2]

2.3.1. Experimental Protocol

A typical DLS measurement protocol involves the following steps:

-

Sample preparation: Disperse the MSNs in a suitable solvent (e.g., deionized water or phosphate-buffered saline) at a low concentration. The suspension should be optically clear.

-

Measurement: Place the sample in a cuvette and insert it into the DLS instrument. The instrument's laser illuminates the sample, and the scattered light is detected at a specific angle.

-

Data analysis: The fluctuations in the scattered light intensity over time are analyzed by a correlator to determine the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter. The zeta potential is determined by applying an electric field to the sample and measuring the velocity of the particles.

Characterization Workflow

The following diagram outlines the typical workflow for characterizing the synthesized MSNs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. minaeng.iyte.edu.tr [minaeng.iyte.edu.tr]

- 4. Optimization of Mesoporous Silica Nanoparticles through Statistical Design of Experiment and the Application for the Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ddd.uab.cat [ddd.uab.cat]

- 6. Graphviz [graphviz.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. color | Graphviz [graphviz.org]

- 12. DOT Language | Graphviz [graphviz.org]

- 13. mdpi.com [mdpi.com]

- 14. color | Graphviz [graphviz.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Targeting apoptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 18. researchgate.net [researchgate.net]

The Pivotal Role of Silicon Dioxide in Catalysis and Material Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Silicon dioxide (SiO₂), a versatile and abundant compound, underpins a vast array of technologies in catalysis and material science. Its unique physicochemical properties, including high surface area, tunable porosity, and thermal stability, make it an indispensable component in applications ranging from industrial chemical synthesis to advanced drug delivery systems. This technical guide provides a comprehensive overview of the core functionalities of silicon dioxide, detailing its role as a catalyst support and a functional material, with a focus on quantitative data, experimental methodologies, and the underlying scientific principles.

Silicon Dioxide in Catalysis: A Superior Support for Enhanced Reactivity

In the realm of heterogeneous catalysis, the support material plays a crucial role in the overall performance of the catalyst. Silicon dioxide, in its various forms such as silica gel, fumed silica, and mesoporous silica, is a widely utilized support due to its exceptional properties that enhance catalytic activity, selectivity, and stability.[1][2]

The primary function of a silica support is to disperse and stabilize catalytically active metal nanoparticles, preventing their agglomeration and maximizing the available active sites for reaction.[3] The inert nature of silica ensures that it does not interfere with the catalytic reaction, while its high surface area and porous structure facilitate the efficient transport of reactants and products.[1][4]

Quantitative Comparison of Silica Supports

The choice of silica support significantly impacts the performance of a catalyst. The table below summarizes the key physical properties of different types of silica materials commonly used as catalyst supports.

| Property | Fumed Silica | Precipitated Silica | Silica Gel | Mesoporous Silica (SBA-15) |

| BET Surface Area (m²/g) | 50 - 400[5] | 100 - 500[6] | 300 - 800 | 600 - 1000 |

| Primary Particle Size (nm) | 5 - 50[5] | 5 - 100 | 2 - 10 | - |

| Pore Volume (cm³/g) | - | 0.5 - 2.0 | 0.3 - 1.2 | 0.6 - 1.2 |

| Average Pore Diameter (nm) | Non-porous | 5 - 100 | 2 - 50 | 5 - 15 |

| Purity (% SiO₂) | > 99.8[7] | ~93[8] | > 99 | > 99 |

Catalytic Performance Data

The influence of the silica support on catalytic activity is evident in various chemical transformations. The following table presents a selection of quantitative data from literature, highlighting the performance of silica-supported metal catalysts in different reactions.

| Catalyst | Reaction | Conversion (%) | Selectivity (%) | Reference |

| Co/SiO₂ | Fischer-Tropsch Synthesis | 45 | 50 (C₅+) | [9] |

| Pt/SiO₂ | CO Oxidation | 100 | - | [10] |

| Cu/SiO₂ | Dimethyl Oxalate Hydrogenation | ~100 | 96 (Ethylene Glycol) | [11] |

| Co/Mg-SBA-15 | CO₂ Hydrogenation | 5.3 | - | [12] |

Silicon Dioxide in Material Science: From Chromatography to Drug Delivery

The utility of silicon dioxide extends far beyond catalysis. Its well-defined structure and the ease of surface functionalization make it a cornerstone material in various scientific and industrial applications.

In chromatography , porous silica particles are the most common stationary phase for separating and purifying chemical compounds.[13] The high surface area and the presence of silanol groups (Si-OH) on the silica surface allow for differential adsorption of molecules based on their polarity, leading to effective separation.

In the field of drug delivery , mesoporous silica nanoparticles (MSNs) have emerged as promising carriers for therapeutic agents.[14] Their high pore volume allows for efficient drug loading, and their surfaces can be functionalized with targeting ligands to achieve site-specific drug release, minimizing side effects and enhancing therapeutic efficacy.[15]

Experimental Protocols

This section provides detailed methodologies for key experiments involving silicon dioxide.

The Stöber method is a widely used technique for synthesizing monodisperse spherical silica nanoparticles.

Materials:

-

Tetraethyl orthosilicate (TEOS)

-

Ethanol (absolute)

-

Ammonium hydroxide solution (28-30%)

-

Deionized water

Procedure:

-

In a flask, prepare a solution of ethanol and deionized water.

-

Add ammonium hydroxide to the solution and stir vigorously.

-

Slowly add TEOS to the stirring solution.

-

Continue stirring for a specified period (e.g., 2-24 hours) at room temperature. The solution will become turbid as silica nanoparticles form.

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles several times with ethanol and deionized water to remove unreacted reagents.

-

Dry the nanoparticles in an oven at a specified temperature (e.g., 60-80°C).

Surface functionalization with amine groups is a common strategy to impart new functionalities to silica nanoparticles, such as for attaching targeting molecules or altering surface charge.

Materials:

-

Mesoporous silica nanoparticles (MSNs)

-

Toluene (anhydrous)

-

(3-Aminopropyl)triethoxysilane (APTES)

Procedure:

-

Disperse the as-synthesized MSNs in anhydrous toluene.

-

Heat the suspension to reflux under a nitrogen atmosphere.

-

Add a specific amount of APTES to the suspension.

-

Continue the reflux for a set period (e.g., 12-24 hours).

-

Cool the mixture to room temperature.

-

Collect the functionalized MSNs by centrifugation.

-

Wash the particles extensively with toluene and ethanol to remove unreacted APTES.

-

Dry the amino-functionalized MSNs under vacuum.

This protocol describes a common method for encapsulating a chemotherapeutic drug into MSNs.

Materials:

-

Amino-functionalized mesoporous silica nanoparticles (NH₂-MSNs)

-

Doxorubicin hydrochloride (DOX)

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Disperse a known amount of NH₂-MSNs in a PBS solution.

-

Prepare a stock solution of DOX in PBS.

-

Add the DOX solution to the NH₂-MSN suspension.

-

Stir the mixture at room temperature in the dark for a specified time (e.g., 24 hours) to allow for drug loading.

-

Collect the DOX-loaded MSNs (DOX@MSNs) by centrifugation.

-

Wash the particles with PBS to remove any unbound drug on the surface.

-

Determine the drug loading efficiency by measuring the concentration of DOX in the supernatant using UV-Vis spectroscopy.

Visualizing Workflows and Mechanisms with Graphviz

To better illustrate the complex processes involving silicon dioxide, the following diagrams were generated using the DOT language.

Caption: A logical workflow for the synthesis, functionalization, drug loading, and characterization of mesoporous silica nanoparticles.

Caption: A simplified signaling pathway of targeted drug delivery to a cancer cell using functionalized mesoporous silica nanoparticles.

Caption: A simplified mechanism of Fischer-Tropsch synthesis on a cobalt catalyst supported on silica.

Conclusion

Silicon dioxide stands as a testament to the profound impact a single material can have across diverse scientific disciplines. Its role in catalysis is pivotal, enabling more efficient and sustainable chemical processes. In material science, its applications are continually expanding, from enhancing the performance of everyday products to enabling cutting-edge biomedical technologies. The ability to precisely control its properties at the nanoscale ensures that silicon dioxide will remain a key area of research and development for years to come, promising further innovations in catalysis, material science, and drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. What Is Silica?: Fumed Silica and Precipitated Silica - Van Horn, Metz & Co. Inc. [vanhornmetz.com]

- 3. Synthesis and characterization of amino-functionalized silica nanoparticles [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. rawsource.com [rawsource.com]

- 6. Fumed silica and precipitated silica: an in-depth analysis of the difference between the two - DLSEALS [rubber.dlseals.net]

- 7. en.hifull.com [en.hifull.com]

- 8. jksilicas.com [jksilicas.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Interfacing with silica boosts the catalysis of copper - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of Silica Modification (Mg, Al, Ca, Ti, and Zr) on Supported Cobalt Catalysts for H2-Dependent CO2 Reduction to Metabolic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Unveiling the Environmental Footprint of Silicon Dioxide Nanoparticle Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon dioxide nanoparticles (SiO2 NPs), owing to their tunable physicochemical properties, have emerged as promising candidates in a myriad of applications, particularly in drug delivery and biomedical imaging. Their high surface area, porosity, and ease of functionalization allow for the efficient loading and targeted delivery of therapeutic agents. However, the increasing production and use of these nanomaterials in research and development raise pertinent questions about their potential environmental impact. This technical guide provides an in-depth analysis of the environmental implications of SiO2 NP research, focusing on their ecotoxicity, the underlying cellular mechanisms of toxicity, and a life cycle perspective. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to conduct their work in an environmentally conscious manner.

Ecotoxicity of Silicon Dioxide Nanoparticles

The environmental release of SiO2 NPs, whether accidental or through waste streams, can lead to their accumulation in aquatic ecosystems, potentially impacting a range of organisms. The toxicity of SiO2 NPs is influenced by several factors, including particle size, surface charge, and the presence of functional groups. A summary of quantitative ecotoxicity data for various aquatic organisms is presented in Table 1.

| Organism | Species | Nanoparticle Type/Size | Endpoint | Value | Reference |

| Crustacean | Daphnia magna | Amorphous, 14 nm | 72h EC50 (Immobilization) | 29.7 mg/L | [1] |

| Daphnia magna | Spherical, 50 nm | 48h EC50 (Immobilization) | 2.2 mg/mL | [1][2] | |

| Daphnia magna | Tubular | 48h EC50 (Immobilization) | 4.9 mg/mL | [1][2] | |

| Algae | Pseudokirchneriella subcapitata | 12.5 nm | 72h ErC20 (Growth Rate) | 20.0 ± 5.0 mg/L | [1] |

| Pseudokirchneriella subcapitata | 27.0 nm | 72h ErC20 (Growth Rate) | 28.8 ± 3.2 mg/L | [1] | |

| Dunaliella salina | Not Specified | 72h EC50 | 0.169 mg/L | [3][4] | |

| Dunaliella salina | Not Specified | 72h EC10 | 5.37 x 10^-5 mg/L | [3][4] | |

| Dunaliella salina | Not Specified | 72h NOEC | 1.6 x 10^-2 mg/L | [3][4] | |

| Fish | Danio rerio (Zebrafish) | 35 ± 6 nm | 28-day Chronic Exposure | Reproductive impairment at 20 µg/L | [5] |

| Danio rerio (Zebrafish) Embryos | Not Specified | 96h Exposure | Increased mortality and malformations at 100 and 200 µg/mL | [6] | |

| Danio rerio (Zebrafish) Embryos | Not Specified | Not Specified | EC50 (Malformation) = 449 µg/ml | [7] |

Table 1: Summary of Ecotoxicological Data for Silicon Dioxide Nanoparticles. This table presents a compilation of half-maximal effective concentration (EC50), 20% effective concentration for growth rate (ErC20), and no-observed-effect-concentration (NOEC) values for various aquatic organisms exposed to different types of SiO2 NPs.

Cellular Mechanisms of Toxicity: The Role of Oxidative Stress

A primary mechanism underlying the toxicity of SiO2 NPs is the induction of oxidative stress. The high surface reactivity of these nanoparticles can lead to the excessive generation of reactive oxygen species (ROS) within cells. This overproduction of ROS can overwhelm the cell's antioxidant defense systems, leading to damage to cellular components such as lipids, proteins, and DNA. This, in turn, can trigger a cascade of signaling events, ultimately leading to inflammation, apoptosis (programmed cell death), and necrosis.

Signaling Pathways Activated by SiO2 NP-Induced Oxidative Stress

Several key signaling pathways are implicated in the cellular response to SiO2 NP-induced oxidative stress. These include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. Oxidative stress can activate various branches of the MAPK pathway, including the ERK, JNK, and p38 MAPK pathways, which can have both pro-survival and pro-apoptotic effects depending on the cellular context and the nature of the stress.

-

Nuclear factor-erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a transcription factor that plays a central role in the antioxidant defense system. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide range of antioxidant and detoxification genes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a key regulator of the inflammatory response. ROS can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines and chemokines, thereby contributing to inflammation.

Experimental Workflow for SiO2 NP Ecotoxicity Assessment. This diagram outlines a typical workflow for assessing the environmental impact of SiO2 nanoparticles, from synthesis and characterization to ecotoxicity and mechanistic studies.

MAPK Signaling Pathway in Response to SiO2 NP-Induced Oxidative Stress. This diagram illustrates the activation of the JNK, p38, and ERK branches of the MAPK pathway by reactive oxygen species generated due to SiO2 nanoparticle exposure.

References

- 1. Ecotoxicity of silica nanoparticles to the green alga Pseudokirchneriella subcapitata: importance of surface area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological and Behavioral Effects of SiO2 Nanoparticle Ingestion on Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnnonline.net [ijnnonline.net]

- 4. Toxicity Effects of SiO2 Nanoparticles on Green Micro-Algae Dunaliella Salina [ijnnonline.net]

- 5. Long-term exposure to small-sized silica nanoparticles (SiO2-NPs) induces oxidative stress and impairs reproductive performance in adult zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxic Effects of Silica Nanoparticles on Zebrafish Embryos and Larvae | PLOS One [journals.plos.org]

- 7. globethesis.com [globethesis.com]

A Technical Guide to the Natural Sources and Extraction of Crystalline Silica for Researchers and Drug Development Professionals

October 29, 2025

Abstract

Crystalline silica, a ubiquitous mineral, is of paramount importance in various scientific and industrial sectors, including pharmaceutical drug development. Its unique physicochemical properties make it a valuable excipient and a key component in advanced drug delivery systems. This technical guide provides an in-depth exploration of the natural sources of crystalline silica and the diverse methodologies employed for its extraction and purification. Detailed experimental protocols for key extraction techniques are presented, alongside a quantitative comparison of their efficacy in terms of purity, particle size, and yield. Furthermore, this guide elucidates the critical quality attributes of pharmaceutical-grade silica and illustrates key extraction workflows through detailed diagrams.

Introduction

Silicon dioxide (SiO₂), or silica, is one of the most abundant minerals in the Earth's crust, existing in both amorphous and crystalline forms.[1] Crystalline silica encompasses several polymorphs, with α-quartz being the most common and stable at ambient temperatures.[1] Its hardness, chemical inertness, and piezoelectric properties have led to its widespread use in electronics, construction, and manufacturing.[2][3]

In the pharmaceutical realm, highly purified crystalline silica serves as a critical excipient, functioning as a glidant, anti-caking agent, and tablet disintegrant.[4][5] More recently, engineered forms of silica, particularly mesoporous silica nanoparticles (MSNs), have garnered significant attention as versatile platforms for controlled drug delivery, owing to their high surface area, tunable pore size, and biocompatibility.[6][7][8][9]

The performance of crystalline silica in these applications is intrinsically linked to its purity, particle size distribution, and surface chemistry. Therefore, a thorough understanding of its natural sources and the methods used to extract and purify it is essential for researchers, scientists, and drug development professionals. This guide aims to provide a comprehensive technical overview of these aspects, enabling informed selection and utilization of crystalline silica in research and pharmaceutical formulation.

Natural Sources of Crystalline Silica

Crystalline silica is predominantly sourced from a variety of natural deposits, each with distinct characteristics that influence the choice of extraction and purification methods. The primary natural sources include:

-

Quartz: As the second most abundant mineral in the Earth's continental crust, quartz is the most common natural form of crystalline silica.[1][2] It is found in igneous, metamorphic, and sedimentary rocks.[2] High-purity quartz crystals, often found in pegmatites and hydrothermal veins, are a primary source for applications demanding low impurity levels, such as the semiconductor and electronics industries.[2] For pharmaceutical applications, quartz sand, which is derived from the weathering of quartz-bearing rocks, is a common starting material.[10]

-

Sandstone: This sedimentary rock is composed mainly of sand-sized mineral particles or rock fragments, with quartz being a primary constituent. The purity of silica in sandstone varies depending on the cementing material and the presence of other minerals like feldspar, clay, and iron oxides.

-

Diatomaceous Earth (Diatomite): This naturally occurring, soft, siliceous sedimentary rock is formed from the fossilized remains of diatoms, a type of hard-shelled algae.[11] The silica in diatomaceous earth is primarily amorphous, but it can contain crystalline phases.[11] It is characterized by its high porosity and large surface area.[11]

The choice of a natural source is often dictated by the desired purity of the final silica product and the economic feasibility of the extraction and purification processes.

Extraction and Purification Methodologies

The extraction of crystalline silica from its natural sources involves a series of physical and chemical processes aimed at removing impurities and achieving the desired particle size and purity. The general workflow typically includes size reduction, separation of impurities, and chemical purification.

Physical Beneficiation

Initial processing steps focus on the physical separation of silica from other minerals and impurities. These methods are often used in combination to pre-concentrate the silica before chemical purification.

-

Crushing and Grinding: The first step in processing mined quartz or sandstone is size reduction.[12] Jaw crushers, cone crushers, and ball mills are commonly used to reduce the particle size of the raw material to a suitable range for subsequent processing steps.

-

Washing and Attrition Scrubbing: Washing removes clay, dust, and other soluble impurities.[13] Attrition scrubbing involves agitating a high-solids slurry of the silica particles to remove surface coatings of iron oxides and other contaminants through particle-on-particle friction.

-

Magnetic Separation: This method is employed to remove iron-bearing impurities from the silica sand. High-intensity magnetic separators are effective in capturing minerals with magnetic susceptibility.

-

Froth Flotation: Flotation is a selective separation process that utilizes the differences in the surface properties of minerals.[14] In the context of silica purification, it is used to remove impurities like feldspar, mica, and iron oxides. This is typically a reverse flotation process where the impurities are floated, and the purified silica is collected as the underflow.[15]

Chemical Purification

Chemical methods are employed to achieve high-purity crystalline silica by dissolving and removing impurities that are chemically bound or finely disseminated within the silica matrix.

-

Acid Leaching: This is a widely used method to remove metallic impurities such as iron, aluminum, and titanium.[16][17] Various acids, including hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and oxalic acid (H₂C₂O₄), are used, often at elevated temperatures to enhance the leaching process.[17] The choice of acid and leaching conditions depends on the specific impurities present.

-

Chlorination Roasting: This high-temperature process involves reacting the silica with a chlorinating agent, such as calcium chloride (CaCl₂), to convert metallic impurities into volatile chlorides that can be removed.[17] This method is particularly effective for removing tightly bound impurities within the quartz lattice.[17]

-

Hydrothermal Synthesis: This method is used to produce high-purity synthetic quartz crystals.[18][19][20][21] It involves dissolving a silica source (e.g., crushed natural quartz) in a high-temperature, high-pressure aqueous solution (often alkaline) and then crystallizing high-purity quartz onto seed crystals in a cooler region of the autoclave.[18][21]

Synthesis of Mesoporous Silica Nanoparticles (MSNs)

For advanced drug delivery applications, crystalline silica is often synthesized in the form of mesoporous nanoparticles. The most common method for MSN synthesis is the sol-gel process.[6][7][9]

-

Sol-Gel Process: This technique involves the hydrolysis and condensation of silicon alkoxide precursors, such as tetraethyl orthosilicate (TEOS), in the presence of a structure-directing agent (surfactant), typically under basic conditions.[7][9] The surfactant molecules form micelles, around which the silica network forms. Subsequent removal of the surfactant template by calcination or solvent extraction creates a porous structure.[7]

Quantitative Data on Extraction Methods

The effectiveness of different extraction and purification methods can be evaluated based on the final purity, particle size distribution, and overall yield of the crystalline silica. The following tables summarize representative quantitative data from various studies.

| Natural Source | Extraction/Purification Method(s) | SiO₂ Purity (%) | Yield (%) | Reference(s) |

| Maféré Sand | Wet Sieving & Attrition | 99.92 ± 0.05 | 93.70 | [13] |

| Assinie Sand | Wet Sieving & Attrition | 99.44 ± 0.27 | 52.53 | [13] |

| Beach Sand | Alkali Fusion & Acid Precipitation | 94.16 ± 0.47 | 35.01 | [22] |

| Quartz Sand | Thermal Treatment & Acid Leaching | 99.7 - 99.9 | - | [16] |

| Quartz Sand | Chlorination Roasting & Acid Leaching | >99.9 (impurities reduced by 91.1% for Al and 90.7% for Fe) | - | [17] |

| Natural Sand | Ball Milling, CO₂ Reaction, HCl Leaching | >96 | - | [23] |

Table 1: Purity and Yield of Crystalline Silica from Different Natural Sources and Extraction Methods.

| Method | Resulting Particle Size | Reference(s) |

| Alkali Fusion & Acid Precipitation from Sand | 45.15 nm (average) | [22] |

| Sol-Gel Synthesis of MSNs | 1-15 µm | [24] |

| Precipitation from Sodium Silicate | 44 nm | [25] |

Table 2: Particle Size of Silica Obtained by Different Methods.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the extraction and purification of crystalline silica.

Protocol for Acid Leaching of Quartz Sand

Objective: To remove metallic impurities (e.g., Fe, Al) from quartz sand.

Materials:

-

Quartz sand (pre-treated by washing and magnetic separation)

-

Hydrochloric acid (HCl), 6 M

-

Sulfuric acid (H₂SO₄), concentrated

-

Oxalic acid (H₂C₂O₄)

-

Deionized water

-

Beakers, magnetic stirrer with hot plate, filtration apparatus

Procedure:

-

Preparation of Leaching Solution: Prepare a mixed acid solution. For example, a mixture of HCl and H₂SO₄ can be used. The concentration of each acid can be varied depending on the impurity profile. A common starting point is a 1:1 (v/v) mixture.

-

Leaching Process:

-

Place 100 g of pre-treated quartz sand into a 500 mL beaker.

-

Add 200 mL of the acid leaching solution to the beaker.

-

Heat the slurry to a specific temperature (e.g., 80-100 °C) while stirring continuously with a magnetic stirrer.

-

Maintain the temperature and stirring for a defined period (e.g., 2-4 hours).

-

-

Washing and Filtration:

-

After the leaching period, allow the slurry to cool down.

-

Filter the acid solution from the sand using a filtration apparatus.

-

Wash the sand thoroughly with deionized water until the pH of the filtrate is neutral. This is crucial to remove any residual acid and dissolved impurities.

-

-

Drying:

-

Dry the purified sand in an oven at 110 °C for 24 hours.

-

-

Characterization:

-

Analyze the purity of the final product using techniques such as X-ray Fluorescence (XRF) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the concentration of residual impurities.

-

Protocol for Froth Flotation of Silica Sand

Objective: To separate impurities like feldspar and iron oxides from silica sand.

Materials:

-

Silica sand slurry (typically 25-35% solids by weight)

-

pH modifier (e.g., H₂SO₄ or NaOH)

-

Depressant for silica (e.g., hydrofluoric acid or sodium fluosilicate in small amounts)

-

Collector for impurities (e.g., cationic amine for feldspar, anionic petroleum sulfonate for iron oxides)

-

Frother (e.g., pine oil, MIBC)

-

Flotation cell, pH meter, conditioning tank

Procedure:

-

Pulp Preparation: Prepare a slurry of the silica sand with water to the desired solids concentration in a conditioning tank.

-

pH Adjustment: Adjust the pH of the slurry to the optimal range for the chosen reagents. For amine flotation of feldspar, an acidic pH (around 2.5-3.5) is typically used.

-

Depressant Addition: Add the silica depressant to the slurry and condition for a specific time (e.g., 3-5 minutes) to ensure it adsorbs onto the silica surfaces, making them hydrophilic.

-

Collector Addition: Add the collector for the impurity minerals and condition for another period (e.g., 5-10 minutes). The collector will selectively adsorb onto the surfaces of the target impurities, rendering them hydrophobic.

-

Frother Addition: Add the frother to the slurry just before introducing it to the flotation cell.

-

Flotation:

-

Transfer the conditioned slurry to the flotation cell.

-

Introduce air into the cell to generate bubbles.

-

The hydrophobic impurity particles will attach to the air bubbles and rise to the surface to form a froth.

-

Remove the froth containing the impurities.

-

The purified silica remains in the slurry and is collected as the underflow (tails).

-

-

Dewatering and Drying:

-

Dewater the purified silica slurry using a filter and then dry it in an oven.

-

Protocol for Synthesis of Mesoporous Silica Nanoparticles (MSNs)

Objective: To synthesize MSNs with a controlled pore size for drug delivery applications.

Materials:

-

Tetraethyl orthosilicate (TEOS) - silica precursor

-

Cetyltrimethylammonium bromide (CTAB) - surfactant template

-

Sodium hydroxide (NaOH) or ammonia solution - catalyst

-

Ethanol

-

Deionized water

-

Round-bottom flask, condenser, magnetic stirrer with hot plate, centrifuge

Procedure:

-

Template Solution Preparation:

-

Dissolve a specific amount of CTAB in a mixture of deionized water and ethanol in a round-bottom flask.

-

Stir the solution at a controlled temperature (e.g., 40-80 °C) until the CTAB is completely dissolved.

-

-

Catalyst Addition:

-

Add the NaOH or ammonia solution to the template solution and continue stirring.

-

-

Silica Precursor Addition:

-

Add TEOS dropwise to the solution while stirring vigorously.

-

A white precipitate will form, indicating the formation of silica nanoparticles.

-

Continue stirring for a set period (e.g., 2-4 hours) to allow for the complete hydrolysis and condensation of TEOS.

-

-

Particle Collection and Washing:

-

Collect the synthesized particles by centrifugation.

-

Wash the particles multiple times with deionized water and ethanol to remove residual reactants.

-

-

Template Removal (Calcination):

-

Dry the washed particles in an oven.

-

Calcine the dried powder in a furnace at a high temperature (e.g., 550 °C) for several hours to burn off the CTAB template and create the mesoporous structure.

-

-

Characterization:

-

Characterize the synthesized MSNs using techniques such as Transmission Electron Microscopy (TEM) for morphology and particle size, and Nitrogen Adsorption-Desorption analysis (BET) for surface area and pore size distribution.

-

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows in the extraction and synthesis of crystalline silica.

Caption: General workflow for the extraction and purification of crystalline silica from natural sources.

Caption: Workflow for the synthesis of mesoporous silica nanoparticles (MSNs) via the sol-gel method.

Pharmaceutical Grade Crystalline Silica

Crystalline silica intended for use as a pharmaceutical excipient must meet stringent quality standards as defined by pharmacopeias such as the United States Pharmacopeia-National Formulary (USP-NF).[5][26][27]

Key Specifications for Pharmaceutical Grade Silica (Silicon Dioxide, USP-NF): [26]

-

Assay: Not less than 99.0% SiO₂ on the ignited basis.

-

Loss on Ignition: This test limits the amount of volatile matter.

-

Particle Size: Often specified as a percentage passing through a certain mesh sieve to ensure flowability and uniformity.

-

pH: The pH of a silica slurry is controlled to ensure compatibility with active pharmaceutical ingredients (APIs).

-

Limits on Impurities: Strict limits are placed on heavy metals (e.g., lead) and arsenic.

The physical properties of silica, such as particle size distribution, surface area, and porosity, are critical performance-related attributes that can influence the manufacturing process and the final dosage form's performance, including drug dissolution and stability.[27]

Conclusion

The extraction and purification of crystalline silica from its abundant natural sources are critical processes that underpin its use in a wide array of high-technology and pharmaceutical applications. The selection of the appropriate extraction methodology is a multifactorial decision that depends on the starting material's purity, the desired specifications of the final product, and economic considerations. For pharmaceutical applications, achieving high purity and controlled physical properties is paramount to ensure safety, efficacy, and batch-to-batch consistency. The continued development of more efficient and environmentally friendly extraction techniques, alongside the sophisticated synthesis of engineered silica nanoparticles, will undoubtedly expand the utility of this versatile mineral in advancing drug development and delivery.

References

- 1. Silicon dioxide - Wikipedia [en.wikipedia.org]

- 2. Quartz - Wikipedia [en.wikipedia.org]

- 3. What Is The Main Difference Between Quartz Sand vs. Silica Sand? - DaiXi [daixiglass.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 6. Frontiers | Recent advances in mesoporous silica nanoparticle: synthesis, drug loading, release mechanisms, and diverse applications [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thesharadgroup.com [thesharadgroup.com]

- 11. Comparative Assessment of Cellular Responses to Microscale Silica Morphologies in Human Gastrointestinal Cells: Insights for Occupational Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. afeias.com [afeias.com]

- 13. Production of High-Purity Silica Sand from Ivorian Sedimentary Basin by Attrition without Acid Leaching Process for Windows Glass Making [scirp.org]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. youtube.com [youtube.com]

- 22. ijtonline.com [ijtonline.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Precipitated Silica USP NF FCC Food Grade Manufacturers [pharmacopeia.in]

- 27. uspnf.com [uspnf.com]

A Technical Deep Dive: Fumed vs. Precipitated Silica for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the selection of excipients is a critical factor influencing the stability, manufacturability, and bioavailability of a final drug product. Among the inorganic excipients, amorphous silicon dioxide (SiO₂), available in two primary synthetic forms—fumed and precipitated silica—offers a versatile toolkit for formulators. While chemically identical, their distinct manufacturing processes impart unique physicochemical properties, leading to divergent functionalities in drug development. This technical guide provides an in-depth comparison of fumed and precipitated silica, detailing their synthesis, properties, characterization methods, and applications in the pharmaceutical industry.

Manufacturing Processes: A Tale of Two Syntheses

The profound differences between fumed and precipitated silica originate from their fundamentally different production methods.

Fumed Silica (Pyrogenic Silica): This high-purity silica is produced via a high-temperature vapor-phase hydrolysis process.[1][2][3] Typically, silicon tetrachloride (SiCl₄) is burned in a hydrogen-oxygen flame, leading to the formation of microscopic, non-porous, spherical primary particles of silica.[1][2][3] These primary particles then fuse to form three-dimensional, branched, chain-like aggregates.[1]

Precipitated Silica: In contrast, precipitated silica is synthesized through a wet chemical process.[4][5][6] It begins with the reaction of an alkaline silicate solution, such as sodium silicate, with a mineral acid, like sulfuric acid, under controlled conditions.[4][5][6] This reaction causes the silica to precipitate out of the solution as hydrated silica. The resulting precipitate is then filtered, washed to remove by-product salts, and dried to produce a fine, white powder.[4][5] The properties of precipitated silica can be tailored by adjusting process parameters like temperature, pH, and reactant concentration.[6]

Comparative Physicochemical Properties

The divergent manufacturing routes result in significant differences in the physical and chemical properties of fumed and precipitated silica, which are summarized in the table below.

| Property | Fumed Silica | Precipitated Silica |

| Primary Particle Size | 5 - 50 nm[7] | 5 - 100 nm[6] |

| Aggregate Size | 150 - 300 nm[2] | 1 - 40 µm[6] |

| BET Surface Area (m²/g) | 50 - 600[8] | 5 - 100[6] (can be higher, up to 500[9]) |

| Purity (SiO₂ %) | > 99.8%[2][3] | ~93 - 98%[10][11] |

| Bulk Density (g/cm³) | 0.03 - 0.15[1] | 0.1 - 0.4[4] |

| pH (in 4-5% aqueous suspension) | ~4.0 - 5.1[12][13] | ~6.5 - 7.5[5][10] |

| Moisture Content | Low[2][3] | High[2][3] |

| Porosity | Non-porous primary particles[6] | Porous particles[6] |

| Particle Shape | Spherical primary particles in branched aggregates[1][9] | Irregularly shaped particles[9][14] |

Pharmaceutical Applications: Leveraging the Differences

The unique properties of each silica type lend them to specific applications within pharmaceutical development.

Fumed Silica:

-

Glidant and Anti-caking Agent: Due to its small particle size, high surface area, and branched structure, fumed silica is an excellent glidant, improving the flowability of powders in tablet and capsule manufacturing.[15] It reduces inter-particle friction, ensuring uniform die fill and consistent tablet weights.[15] Its hygroscopic nature also makes it an effective anti-caking agent.[15]

-

Thickening and Suspending Agent: In semi-solid and liquid formulations like gels and ointments, fumed silica acts as a rheology modifier, imparting thixotropic properties.[1] This allows for a high viscosity at rest to ensure stability and a lower viscosity under shear for ease of application.

-

Tablet Hardness and Friability: The addition of fumed silica can improve the mechanical strength of tablets.

-

Drug Carrier: Its high surface area can be utilized to adsorb liquid or poorly soluble active pharmaceutical ingredients (APIs), potentially enhancing their dissolution.[16]

Precipitated Silica:

-

Disintegrant: The porous structure and hydrophilic nature of some grades of precipitated silica allow for rapid water uptake and swelling, making it an effective tablet disintegrant.

-

Carrier for Drug Delivery: The larger pore volume of precipitated silica makes it a suitable carrier for loading significant amounts of drugs, which can be beneficial for controlled or sustained release formulations.[17] It can improve the dissolution of poorly soluble drugs by presenting the API in an amorphous state.

-

Adsorbent: Its high adsorptive capacity can be used to convert liquid APIs or extracts into free-flowing powders.[17]

-

Thickening and Abrasive Agent: In toothpaste formulations, precipitated silica is used as a thickening agent and a mild abrasive.[2]

Experimental Protocols for Characterization

A thorough characterization of fumed and precipitated silica is essential for quality control and to ensure optimal performance in a given formulation. The following are detailed methodologies for key experiments.

Specific Surface Area (BET Method)

This method determines the specific surface area of a powder by measuring the amount of a gas that adsorbs as a monomolecular layer on the surface of the material. The United States Pharmacopeia (USP) chapter <846> provides guidance on this technique.

Protocol:

-

Sample Preparation (Degassing): Accurately weigh a sample of silica (typically 100-300 mg) into a sample tube. Heat the sample under vacuum or a continuous flow of an inert gas (e.g., nitrogen or helium) to remove adsorbed contaminants from the surface. The degassing temperature and time should be optimized for the specific silica type (e.g., 110-300°C for several hours).

-

Analysis: After degassing and cooling, the sample tube is transferred to the analysis port of the instrument. The sample is cooled to liquid nitrogen temperature (77 K).

-

Adsorption Measurement: A known amount of an analysis gas (typically nitrogen) is introduced into the sample tube in controlled increments. The amount of gas adsorbed at each pressure point is measured.

-

Data Analysis: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the monolayer capacity. The specific surface area is then calculated from the monolayer capacity and the cross-sectional area of the adsorbate molecule.

Particle Size and Shape Analysis (Optical Microscopy)

Optical microscopy can be used to visualize the morphology of silica particles and agglomerates, particularly for the larger precipitated silica. Guidance can be found in USP chapter <776>.[16][17]

Protocol:

-

Sample Preparation: Disperse a small amount of the silica powder in a suitable, non-dissolving liquid medium. A wetting agent may be used to ensure proper dispersion.

-

Mounting: Place a drop of the suspension on a clean microscope slide and cover with a coverslip.

-

Microscopic Examination: Using a calibrated optical microscope, examine the sample under appropriate magnification.

-

Image Analysis: Capture digital images of the particles. Use calibrated image analysis software to measure the dimensions of a statistically significant number of particles to determine the particle size distribution and describe the particle shape.

Density Measurement (Gas Pycnometry)

Gas pycnometry is used to determine the true density of a solid powder by measuring the volume of gas displaced by the sample. USP chapter <699> provides a detailed procedure.[15][18][19]

Protocol:

-

Calibration: Calibrate the gas pycnometer using a standard sphere of known volume.

-

Sample Preparation: Accurately weigh a sample of the silica powder and place it in the sample chamber.

-

Degassing: Purge the sample chamber with a dry inert gas (typically helium) to remove any adsorbed moisture or gases.

-

Measurement: The instrument automatically performs a series of gas expansions between a reference chamber and the sample chamber to determine the volume of the solid sample.

-

Calculation: The true density is calculated by dividing the mass of the sample by its measured volume.

Bulk and Tapped Density

These measurements are crucial for understanding the packing and flow properties of silica powders.

Protocol:

-

Bulk Density: Place a known mass of the silica powder into a graduated cylinder and record the volume. The bulk density is the ratio of the mass to the unsettled volume.

-

Tapped Density: The graduated cylinder containing the sample is then mechanically tapped for a specified number of times (e.g., 100, 500, 1250 taps) until the volume no longer changes significantly. The tapped density is the ratio of the mass to the final tapped volume.

-

Compressibility Index and Hausner Ratio: These flowability indicators can be calculated from the bulk and tapped densities.

References

- 1. Silicon dioxide - Wikipedia [en.wikipedia.org]

- 2. en.hifull.com [en.hifull.com]

- 3. youtube.com [youtube.com]

- 4. PRECIPITATED SILICA – Công ty Cổ phần HUST MEN [hustmen.com]

- 5. img2.exportersindia.com [img2.exportersindia.com]

- 6. Precipitated silica - Wikipedia [en.wikipedia.org]

- 7. rawsource.com [rawsource.com]

- 8. youtube.com [youtube.com]

- 9. Fumed silica and precipitated silica: an in-depth analysis of the difference between the two - DLSEALS [rubber.dlseals.net]

- 10. jksilicas.com [jksilicas.com]

- 11. Comparing Fumed Silica And Precipitated Silica [antenchem.com]

- 12. download.basf.com [download.basf.com]

- 13. researchgate.net [researchgate.net]

- 14. anysiliconerubber.com [anysiliconerubber.com]

- 15. pharmacopeia.cn [pharmacopeia.cn]

- 16. uspbpep.com [uspbpep.com]

- 17. Optical Microscopy | USP [usp.org]

- 18. usp.org [usp.org]

- 19. Density of Solids | USP [usp.org]

Unveiling the Transformations of Silicon Dioxide Under Extreme Pressures: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Abstract

Silicon dioxide (SiO₂), a cornerstone of materials science and geoscience, exhibits a remarkable series of structural transformations under high-pressure conditions. Understanding these phase transitions is critical for modeling planetary interiors, developing novel materials with unique properties, and comprehending the fundamental physics and chemistry of one of Earth's most abundant compounds. This technical guide provides an in-depth exploration of the high-pressure polymorphs of SiO₂, detailing the transition pathways, the crystallographic changes, and the experimental methodologies employed to investigate these phenomena. Quantitative data are summarized in comprehensive tables for comparative analysis, and key experimental workflows and phase transition sequences are visualized through detailed diagrams.

Introduction to High-Pressure Polymorphs of Silicon Dioxide

Under ambient conditions, silicon dioxide most commonly exists as α-quartz, a trigonal crystalline structure.[1] However, as pressure and temperature increase, SiO₂ undergoes a series of phase transitions to denser, more compact structures. These transformations are of profound interest as they mirror the conditions within the Earth's crust and mantle.[1] The primary high-pressure polymorphs, in order of increasing pressure stability, include coesite, stishovite, a CaCl₂-type structure, seifertite (α-PbO₂-type), and a pyrite-type structure.[2][3] Each transition involves a significant rearrangement of the silicon and oxygen atoms, leading to changes in coordination number and crystal symmetry.

The progression of these phases is initiated by the transformation of quartz to coesite at approximately 2-3 GPa.[4][5] A more dramatic change occurs at around 8-13 GPa, where the silicon coordination number increases from four to six with the formation of stishovite.[6] Subsequent transitions at higher pressures involve distortions of the octahedral coordination framework.

High-Pressure Phase Transitions of Silicon Dioxide

The sequence of pressure-induced phase transitions in SiO₂ is a complex interplay of thermodynamics and kinetics. The following sections detail the key transformations observed experimentally.

Quartz to Coesite

The initial departure from ambient pressure conditions sees α-quartz transform into coesite, a monoclinic polymorph. This transition typically occurs at pressures of 2-3 GPa and temperatures around 700°C.[4] The tetrahedral coordination of silicon is maintained in coesite, but the arrangement of the SiO₄ tetrahedra is more compact than in quartz.[4]

Coesite to Stishovite

A significant structural change marks the transition from coesite to stishovite at pressures ranging from approximately 8 to 13 GPa.[6] This transformation is characterized by an increase in the silicon coordination number from four to six, with silicon atoms becoming octahedrally coordinated by oxygen atoms.[1] Stishovite possesses a rutile-type tetragonal crystal structure and is substantially denser than its lower-pressure counterparts.[1]

Stishovite to CaCl₂-type Structure

With a further increase in pressure, stishovite undergoes a displacive phase transition to an orthorhombic structure analogous to calcium chloride (CaCl₂). This transition is observed at pressures around 70 GPa at 1600 K.[7] The six-fold coordination of silicon is preserved in the CaCl₂-type phase.[8]

CaCl₂-type to α-PbO₂-type (Seifertite)

At pressures exceeding 121 GPa and temperatures of approximately 2400 K, the CaCl₂-type structure transforms into another orthorhombic phase with an α-PbO₂-type structure, known as seifertite.[7][9] This transition maintains the six-fold coordination of silicon.[10]

α-PbO₂-type (Seifertite) to Pyrite-type Structure

The highest-pressure phase transition documented for SiO₂ is the transformation from the α-PbO₂-type structure to a pyrite-type cubic structure. This occurs at pressures above 268 GPa and temperatures of 1800 K.[10][11] A notable feature of this transition is a further increase in the silicon coordination, described as 6+2.[10][11]

Quantitative Data on High-Pressure SiO₂ Phase Transitions

The following table summarizes the key crystallographic and transition data for the high-pressure polymorphs of silicon dioxide.

| Phase | Crystal System | Space Group | Transition Pressure (GPa) | Transition Temperature (K) | Si Coordination | Density (g/cm³) |

| α-Quartz | Trigonal | P3₂21 | - | - | 4 | 2.648[1] |

| Coesite | Monoclinic | C2/c | ~2-3[4][5] | ~973 | 4 | ~2.92 |

| Stishovite | Tetragonal | P4₂/mnm | ~8-13[6] | Varies | 6 | 4.287[1] |

| CaCl₂-type | Orthorhombic | Pnnm | ~70[7] | ~1600 | 6 | - |

| α-PbO₂-type (Seifertite) | Orthorhombic | Pbcn | >121[7][9] | ~2400 | 6 | - |

| Pyrite-type | Cubic | Pa-3 | >268[10][11] | ~1800 | 6+2 | ~6.576[10] |

Experimental Protocols for High-Pressure Studies of SiO₂

The investigation of silicon dioxide's high-pressure behavior relies on sophisticated experimental techniques capable of generating and probing materials under extreme conditions.

Diamond Anvil Cell (DAC)

The primary tool for generating static high pressures is the diamond anvil cell (DAC).

-

Principle: A sample is compressed between the small, flat faces (culets) of two brilliant-cut diamonds. The immense hardness and transparency of diamond allow for the generation of extreme pressures while enabling optical and X-ray access to the sample.

-

Sample Preparation: A small amount of the SiO₂ starting material (e.g., α-quartz powder or a single crystal) is placed in a sample chamber. The sample chamber is a small hole drilled in a metal gasket, which is positioned between the diamond anvils.

-

Pressure-Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic pressure conditions, the sample chamber is filled with a pressure-transmitting medium. Common media include noble gases (e.g., neon, argon), which remain fluid to high pressures, or soft solids like NaCl or KBr.

-

Pressure Measurement: The pressure inside the DAC is typically measured using the ruby fluorescence method. A small ruby chip is placed in the sample chamber, and the pressure-dependent shift of its fluorescence lines is calibrated to determine the pressure.

-

Temperature Control: For high-temperature experiments, resistive heating or laser heating techniques are employed. Resistive heaters can be integrated into the DAC design, while laser heating uses a high-power laser to heat the sample through the diamond anvils.

In-situ X-ray Diffraction (XRD)

In-situ X-ray diffraction is the principal technique for determining the crystal structure of materials at high pressure.

-

Methodology: A high-brilliance synchrotron X-ray beam is directed through the diamond anvils and onto the sample. The diffracted X-rays are collected on an area detector.

-

Data Analysis: The resulting diffraction pattern provides information about the crystal structure of the SiO₂ phase present at a given pressure and temperature. By analyzing the positions and intensities of the diffraction peaks, the crystal system, space group, and lattice parameters can be determined. This allows for the identification of phase transitions as new diffraction patterns emerge with increasing pressure.

In-situ Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of a material, which are sensitive to changes in crystal structure and bonding.

-

Methodology: A monochromatic laser is focused on the sample through the diamond anvil. The inelastically scattered light (Raman scattering) is collected and analyzed by a spectrometer.

-

Data Analysis: The Raman spectrum consists of peaks corresponding to the specific vibrational modes of the SiO₂ polymorph. The appearance of new peaks, the disappearance of existing peaks, or abrupt changes in peak positions with pressure are indicative of a phase transition.

Visualizing High-Pressure Phenomena

Signaling Pathways and Logical Relationships

Caption: Pressure-induced phase transition sequence of SiO₂.

Experimental Workflow

Caption: Workflow for high-pressure experiments on SiO₂ using a DAC.

Conclusion

The study of silicon dioxide under high pressure reveals a complex and fascinating landscape of structural transformations. Each new phase offers insights into the behavior of matter under extreme conditions, with implications ranging from planetary science to the design of advanced materials. The continued development of high-pressure experimental techniques, particularly those involving in-situ analysis at synchrotron facilities, will undoubtedly lead to a deeper understanding of the intricate phase diagram of SiO₂ and other fundamental materials. This guide serves as a foundational resource for researchers embarking on the exploration of this exciting field.

References

- 1. Silicon dioxide - Wikipedia [en.wikipedia.org]

- 2. osti.gov [osti.gov]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of coesite and stishovite in eucrite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spring8.or.jp [spring8.or.jp]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]